molecular formula C11H9IN6 B12914576 5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)- CAS No. 6953-52-2

5-Pyrimidinecarbonitrile, 2,4-diamino-6-((4-iodophenyl)amino)-

Cat. No.: B12914576
CAS No.: 6953-52-2
M. Wt: 352.13 g/mol
InChI Key: QWIRUYVDJDKRRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4-iodoaniline with 2,4-diamino-6-chloropyrimidine-5-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar reaction pathways with optimizations for yield and purity, employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-chloropyrimidine-5-carbonitrile
  • 4-Iodoaniline
  • 2,4-Diaminopyrimidine derivatives

Uniqueness

2,4-Diamino-6-((4-iodophenyl)amino)pyrimidine-5-carbonitrile is unique due to the presence of both amino and iodo groups, which confer specific reactivity and biological activity. Its ability to inhibit tyrosine kinases more effectively than some other pyrimidine derivatives makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

6953-52-2

Molecular Formula

C11H9IN6

Molecular Weight

352.13 g/mol

IUPAC Name

2,4-diamino-6-(4-iodoanilino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H9IN6/c12-6-1-3-7(4-2-6)16-10-8(5-13)9(14)17-11(15)18-10/h1-4H,(H5,14,15,16,17,18)

InChI Key

QWIRUYVDJDKRRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C#N)N)N)I

Origin of Product

United States

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